molecular formula C11H16O4S B025385 (R)-2-Hydroxybutyl tosylate CAS No. 103745-07-9

(R)-2-Hydroxybutyl tosylate

Cat. No. B025385
M. Wt: 244.31 g/mol
InChI Key: UVSOURZMHXZMJW-SNVBAGLBSA-N
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Description

“®-2-Hydroxybutyl tosylate” is a compound that involves the conversion of an alcohol group into a sulfonate group such as p-toluenesulfonyl (tosyl) or methanesulfonyl (mesyl). This conversion makes the alcohol a much better leaving group .


Synthesis Analysis

The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved by esterification of the corresponding alcohols with tosyl chloride . The reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Chemical Reactions Analysis

Tosylates, like “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .

Scientific Research Applications

  • Synthesis of Hypusine Reagents and Hydroxyspermidine : The chiral reagents (R)- and (S)-N-(benzyloxycarbonyl)-3,4-epoxybutylamine are important in synthesizing hypusine reagents and (R)-6- and (S)-7-hydroxyspermidine (Bergeron et al., 1999).

  • Abiotic Hydrolysis of Poly[(R)-3-hydroxybutyrate] : The abiotic hydrolysis in acid and base media of this compound produces 3-hydroxybutyric acid and crotonic acid, important for various chemical processes (Yu, Plackett, & Chen, 2005).

  • Enantiomer Separation and Synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride : Lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile leads to the synthesis of these compounds in a rapid manner (Kamal, Khanna, & Krishnaji, 2007).

  • Preparation of Chiral Centers : (R)-4-Hydroxymethyl-2-phenyl-2-oxazoline (R)-1 was prepared from (L)-serine, and its tosylate was converted into useful starting materials for the elaboration of additional chiral centers (Dehmlow & Brüggen, 2000).

  • Production of (R)-2-hydroxybutyric Acid : Gluconobacter oxydans cells efficiently produce this acid from 1,2-butanediol, which is an important building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid) (Gao et al., 2012).

properties

IUPAC Name

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOURZMHXZMJW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxybutyl tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Matsumoto, K Oohana, M Hashimoto, K Usuda… - Tetrahedron, 2018 - Elsevier
We have succeeded in the easy preparation of optically active 1,2-diol monotosylates bearing an unsaturated substituent via enzymatic hydrolysis. Lipase PS quickly catalyzes the …
Number of citations: 1 www.sciencedirect.com

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